(-)-Lupinidine (sulfate pentahydrate)

Description

Distribution in Plant Genera and Species

The distribution of (-)-Lupinidine is widespread but most prominent within the Fabaceae family. However, it has also been identified in unrelated plant species.

The genus Lupinus, commonly known as lupins, is a primary source of quinolizidine (B1214090) alkaloids, including (-)-Lupinidine. nih.gov Different species of lupin exhibit varied alkaloid profiles. For instance, (-)-sparteine (B7772259) is a typical and major alkaloid found in Lupinus luteus (yellow lupin). nih.gov While not always the most abundant alkaloid, (-)-sparteine serves as a crucial biosynthetic precursor to most other quinolizidine alkaloids in species like Lupinus angustifolius (narrow-leafed lupin). nih.gov

Research has identified (-)-sparteine in numerous other lupin species. Several wild North American lupins, such as Lupinus babiger and Lupinus montanus, are known to predominantly accumulate (-)-sparteine. nih.gov It is also found in varying amounts in Lupinus albus (white lupin), Lupinus mutabilis (pearl lupin), and Lupinus aschenbornii. Other species reported to contain sparteine (B1682161) or its derivatives include Lupinus pusillus and Lupinus polyphyllus.

Beyond the Lupinus genus, (-)-Lupinidine is found in other members of the Fabaceae family, particularly within the tribe Genisteae. The genus Cytisus, notably Cytisus scoparius (Scotch broom), is a well-documented source and has been used for commercial extraction of (-)-sparteine. nih.govwikipedia.org

The alkaloid has also been identified in Anagyris foetida. nih.govresearchgate.net Chromatographic analyses of extracts from the leaves, stems, and seeds of A. foetida have confirmed the presence of sparteine among other quinolizidine alkaloids like anagyrine (B1206953) and lupanine (B156748). researchgate.net

While strongly associated with legumes, sparteine has been isolated from plants outside the Fabaceae family. Notably, it has been identified in Chelidonium majus (greater celandine), a perennial herb belonging to the Papaveraceae (poppy) family.

Conversely, the genus Aconitum (monkshood or wolfsbane) from the Ranunculaceae family is characterized by a different class of alkaloids. These plants are rich in highly toxic C19- and C20-diterpenoid alkaloids such as aconitine (B1665448) and its derivatives. cabidigitallibrary.orgwikipedia.orgnih.gov Extensive phytochemical studies of Aconitum species have focused on these diterpenoid alkaloids, and the presence of the quinolizidine alkaloid (-)-Lupinidine is not a characteristic feature of this genus. cabidigitallibrary.orgnih.gov

Localization and Accumulation Patterns within Plant Tissues

The biosynthesis and storage of (-)-Lupinidine and other quinolizidine alkaloids (QAs) follow specific patterns within the plant. The synthesis primarily occurs in the green, aerial parts of the plant, specifically within the chloroplasts. acs.org Following synthesis, these alkaloids are transported via the phloem to other tissues and organs for storage.

Accumulation is not uniform throughout the plant. High concentrations are typically found in tissues vital for survival and reproduction, serving as a chemical defense. The peripheral parts of seeds, the bark, roots, and the leaf epidermis are major sites of accumulation. Seeds, in particular, can store significant amounts of QAs. For example, in genetically engineered Lupinus angustifolius, (-)-sparteine accumulated to represent 96% of the total alkaloid content in the seeds, accounting for 1.2% of the mature seed's dry weight. nih.gov

Studies on Lupinus aschenbornii have shown that sparteine was the major alkaloid in the leaves (80%), flowers (73%), and pods (96%), but was notably absent in the seeds of that particular species, suggesting that it may be converted to other alkaloids during transport to or within the seed. The concentration and specific profile of alkaloids can vary depending on the plant organ, developmental stage, and environmental conditions.

Ecological Role and Biosynthetic Regulation in Plant Defense

(-)-Lupinidine and related alkaloids play a significant ecological role, primarily as defense compounds. Their biosynthesis is a regulated process influenced by both genetic and environmental factors.

Quinolizidine alkaloids are a key component of the plant's defense system against herbivores. Their bitter taste and toxic properties deter feeding by a wide range of animals, from insects to mammals. nih.gov This defensive function is considered a primary driver for their evolution and accumulation.

The presence of (-)-Lupinidine (sparteine) has been directly linked to herbivory resistance. For example, the neurotoxic effects of sparteine are thought to deter grazing by herbivores such as the snowshoe hare. Research has shown that in some lupin species, the concentration of sparteine in the leaves cycles, increasing at night when the risk of herbivory is higher. The toxic effects of these alkaloids can reduce the fitness of pollinators, such as bumblebees, that consume pollen containing these compounds, highlighting their broad anti-herbivore activity.

The regulation of the biosynthetic pathway allows plants to manage the production of these defense compounds. The biosynthesis of sparteine-like alkaloids begins with the amino acid L-lysine. wikipedia.org The expression of genes in this pathway is influenced by factors such as the plant's genotype, developmental stage, and external pressures like pathogen attack or wounding. For instance, research has identified a specific enzyme, a cytochrome P450 monooxygenase (CYP71D189), that converts (-)-sparteine into other alkaloids in Lupinus angustifolius. nih.gov When this gene is inactivated, the plant accumulates high levels of the precursor, (-)-sparteine, demonstrating a critical point of regulation in the pathway. nih.gov In environments with consistently high herbivore pressure, plants may favor high, continuous (constitutive) production of these defenses over an induced response that occurs only after an attack begins.

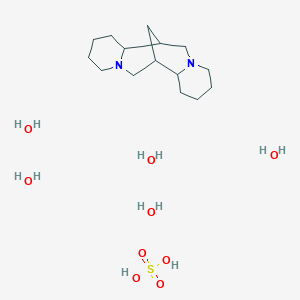

Structure

3D Structure of Parent

Properties

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDDGBLIALDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H38N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-12-9 | |

| Record name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadecane sulfuric acid pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Botanical Significance of Lupinidine

Ecological Role and Biosynthetic Regulation in Plant Defense

Developmental and Environmental Control of Alkaloid Biosynthesis

The production of quinolizidine (B1214090) alkaloids, including (-)-lupinidine, is not static throughout the life of a lupin plant. It is subject to developmental regulation, with concentrations fluctuating in different organs and at various growth stages. rsc.org For example, QA levels in seeds tend to decrease during germination and early development, and then increase as new leaves are formed. frontiersin.org The synthesis of these alkaloids is primarily localized in the chloroplasts of the plant's green tissues. frontiersin.org

A range of environmental stimuli significantly influences the biosynthesis of these alkaloids. researchgate.net

Light: Light is a key regulator of QA biosynthesis. The process exhibits a diurnal rhythm, with concentrations being higher during the day and lower at night. nih.gov This is partly because the synthesis of lysine (B10760008), the precursor for all QAs, is enhanced by light. ehu.es

Temperature: Generally, an increase in temperature, particularly from the beginning of flowering to pod ripening, can lead to a higher total QA content. ehu.es

Water Availability: Drought stress has been shown to impact QA concentrations. In some cases, constant drought stress can lead to an increase in the grain's QA content. ehu.es

Soil Conditions: Soil pH plays a role in QA levels. For example, Lupinus angustifolius has been observed to have almost double the QA content when grown in low pH soils (5.3-5.8) compared to high pH soils (6.7-7.1). tandfonline.com Nutrient availability, such as nitrogen and potassium, also influences alkaloid production. researchgate.net

The following interactive data tables summarize the influence of various factors on quinolizidine alkaloid content in Lupinus species.

Table 1: Influence of Environmental Factors on Quinolizidine Alkaloid (QA) Content

| Factor | Influence on QA Content | Species Example | Reference |

| Light | Higher during the day, lower at night | Lupinus polyphyllus | nih.gov |

| Temperature | Increased content with rising temperatures | Lupinus angustifolius | ehu.es |

| Drought Stress | Can increase grain QA content | Lupinus angustifolius | ehu.es |

| Soil pH | Lower pH can increase QA content | Lupinus angustifolius | tandfonline.com |

Table 2: Developmental Regulation of Quinolizidine Alkaloid (QA) Content

| Developmental Stage | Effect on QA Content | Tissue | Reference |

| Seed Germination | Decrease in concentration | Seeds | frontiersin.org |

| New Leaf Formation | Increase in concentration | Leaves | frontiersin.org |

| Leaf Senescence | Disappearance of alkaloids | Leaves | mdpi.com |

| Seed Maturation | Accumulation of alkaloids | Seeds | mdpi.com |

Biosynthetic Pathways of Quinolizidine Alkaloids Preceding Lupinidine

Elucidation of Core Biosynthetic Precursors

Tracer studies have been instrumental in identifying the foundational molecules that serve as the building blocks for the intricate quinolizidine (B1214090) skeleton. These experiments have unequivocally established L-lysine as the primary source and cadaverine (B124047) as a pivotal intermediate.

L-lysine, a fundamental amino acid, is the definitive starting point for the biosynthesis of all quinolizidine alkaloids. frontiersin.orgnih.gov This has been confirmed through numerous precursor feeding studies where labeled L-lysine was incorporated into the final QA structures. rsc.orgfrontiersin.org The biosynthesis of QAs is primarily localized in the chloroplasts of leaves and other aerial plant tissues, where the final steps of lysine (B10760008) biosynthesis also occur. frontiersin.orgmdpi.comacs.org This co-localization suggests an efficient channeling of the precursor into the alkaloid pathway. frontiersin.org An inverse correlation has been observed in some lupin species between the concentration of L-lysine and the total amount of accumulated alkaloids, further reinforcing its role as the primary precursor. nih.gov

The conversion of L-lysine to cadaverine marks the first committed step in the QA biosynthetic pathway. nih.govnih.gov Cadaverine, a five-carbon diamine, is formed through the decarboxylation of L-lysine. nih.govfrontiersin.org Its essential role as an intermediate has been demonstrated by feeding experiments where labeled cadaverine was successfully incorporated into QAs like lupinine (B175516). nih.govrsc.org While lysine and cadaverine levels may not significantly differ between high-alkaloid ("bitter") and low-alkaloid ("sweet") varieties of some lupin species, the enzymatic machinery to convert cadaverine into the major QA structures is the limiting factor in low-alkaloid plants. nih.gov

Enzymology of Quinolizidine Alkaloid Formation

The transformation of L-lysine into the core quinolizidine structure is orchestrated by a series of specific enzymes. While the complete pathway to all QAs is still under investigation, the initial enzymatic steps leading from lysine are well-characterized. rsc.orgku.dk

Lysine decarboxylase (LDC) is the enzyme responsible for the conversion of L-lysine to cadaverine. rsc.orgoup.com This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the removal of the carboxyl group from lysine. nih.gov LDC was first cloned from Lupinus angustifolius and has since been identified in several other QA-producing plants. rsc.orgoup.com Interestingly, these plant LDCs can also decarboxylate ornithine, a homolog of lysine, suggesting an evolutionary link to the more common ornithine decarboxylases (ODCs). rsc.org The LDC enzyme in L. angustifolius is localized in the chloroplasts, which aligns with the primary site of QA biosynthesis. frontiersin.orgelsevierpure.com

Following the formation of cadaverine, a copper amine oxidase (CuAO) catalyzes its oxidative deamination. frontiersin.orgnih.gov This reaction yields 5-aminopentanal, which then spontaneously cyclizes to form a Schiff base, Δ¹-piperideine. frontiersin.orgnih.gov CuAOs are a family of enzymes that oxidize primary amines to aldehydes, releasing ammonia (B1221849) and hydrogen peroxide in the process. wikipedia.org The enzyme contains a copper ion and a topaquinone (B1675334) (TPQ) cofactor, which are essential for its catalytic activity. wikipedia.org A gene encoding a CuAO with a high affinity for cadaverine has been identified and co-expresses with LDC, strongly supporting its role as the second enzyme in the QA pathway. nih.gov

Further modifications of the basic quinolizidine skeleton are carried out by various acyltransferases, which are responsible for the esterification of QA alcohols, creating a wide diversity of alkaloid structures. nih.govfrontiersin.org Two key types of acyltransferases have been characterized in QA biosynthesis:

HMT/HLT (Tigloyl-CoA: (–)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase): This enzyme transfers a tigloyl group from tigloyl-CoA to the hydroxyl group of lupanine (B156748) derivatives. nih.gov

ECT/EFT-LCT/LFT (p-Coumaroyl-CoA/feruloyl-CoA: (+)-epilupinine/(–)-lupinine O-coumaroyl/feruloyltransferase): This enzyme is responsible for the acylation of lupinine and its stereoisomer, epilupinine, with p-coumaroyl or feruloyl groups. frontiersin.orgnih.gov

The activity of these acyltransferases has been detected in the roots and hypocotyls of Lupinus plants and, unlike LDC, is not associated with chloroplasts. nih.govfao.org An acyltransferase-like gene, LaAT, has also been identified in L. angustifolius and is thought to be involved in the formation of QA esters. researchgate.net

Interactive Data Table: Key Enzymes in Early Quinolizidine Alkaloid Biosynthesis

| Enzyme | Abbreviation | EC Number | Function | Precursor(s) | Product(s) |

| Lysine Decarboxylase | LDC | 4.1.1.18 | Decarboxylation of L-lysine | L-Lysine | Cadaverine, CO₂ |

| Copper Amine Oxidase | CuAO | 1.4.3.22 | Oxidative deamination of cadaverine | Cadaverine, H₂O, O₂ | 5-Aminopentanal, NH₃, H₂O₂ |

| Tigloyl-CoA: (–)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase | HMT/HLT | 2.3.1.93 | Transfer of tigloyl group | Tigloyl-CoA, (+)-13α-Hydroxylupanine | Tigloyl-13α-hydroxylupanine, CoA |

| p-Coumaroyl-CoA/feruloyl-CoA: (+)-epilupinine/(–)-lupinine O-coumaroyl/feruloyltransferase | ECT/EFT-LCT/LFT | N/A | Transfer of p-coumaroyl or feruloyl group | p-Coumaroyl-CoA, (-)-Lupinine | p-Coumaroyl-lupinine, CoA |

Investigation of Other Putative Enzymes (e.g., 17-Oxosparteine (B1663948) Synthase)

In the early exploration of quinolizidine alkaloid (QA) biosynthesis, 17-oxosparteine synthase was a significant enzyme of interest. Initial studies involving in vitro assays with plant extracts from Lupinus polyphyllus suggested its role as a central enzyme. nih.gov This model proposed that 17-oxosparteine served as a common intermediate, from which other sparteine-like QAs, including (-)-sparteine (B7772259) and (+)-lupanine, were derived. rsc.org Research indicated that 17-oxosparteine synthase, along with lysine decarboxylase, was localized in the chloroplast stroma. nih.gov

However, this hypothesis was challenged and ultimately refuted by subsequent precursor feeding studies. rsc.orgrsc.org Experiments using deuterium-labeled cadaverine demonstrated that the deuterium (B1214612) atom at the position that would become C17 was retained in the final products, (-)-sparteine and (+)-lupanine. rsc.org The structure of 17-oxosparteine lacks any hydrogen atoms at the C17 position. rsc.org Therefore, its role as a mandatory intermediate in the biosynthesis of these major alkaloids was ruled out, prompting researchers to investigate alternative biosynthetic routes. rsc.orgrsc.org This highlights the critical importance of combining in vitro enzyme studies with in vivo tracer experiments for accurate pathway elucidation.

Mechanisms of Ring System Assembly and Modification

The assembly of the characteristic quinolizidine ring system is a multi-step process involving key oxidative and cyclization reactions.

Oxidative Deamination and Cyclization Processes

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine. nih.gov The first committed step is the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by lysine decarboxylase (LDC). nih.govnih.govfrontiersin.org

Following its formation, cadaverine undergoes oxidative deamination, a crucial step catalyzed by a copper amine oxidase (CuAO). nih.govnih.govfrontiersin.orgrsc.org This enzymatic reaction converts the terminal amine group of cadaverine into an aldehyde, yielding 5-aminopentanal. nih.govrsc.org This intermediate, 5-aminopentanal, is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to produce the heterocyclic compound Δ¹-piperideine. nih.govrsc.orgmdpi.com Δ¹-piperideine exists in equilibrium with its open-chain form, 5-aminopentanal, and serves as the fundamental building block for the subsequent assembly of the bicyclic and tetracyclic QA skeletons. nih.govrsc.org

Hypothetical Mechanisms of Tetracyclic Quinolizidine Formation

The precise mechanism for assembling the tetracyclic core of alkaloids like sparteine (B1682161) and lupanine from three units of Δ¹-piperideine is not fully elucidated, and several hypotheses exist. rsc.orgnih.govrsc.org Most contemporary models propose the formation of a hypothetical di-iminium cation as a key tetracyclic intermediate. rsc.org

One prominent hypothesis suggests that two molecules of Δ¹-piperideine first dimerize. nih.gov This bicyclic intermediate then couples with a third Δ¹-piperideine molecule. rsc.org This is followed by an intramolecular Schiff base formation, which spontaneously yields the tetracyclic di-iminium cation. rsc.org This cation is then thought to undergo sequential reduction steps to form sparteine. rsc.org An alternative model proposed the conversion of cadaverine directly into the di-iminium cation via a series of enzyme-bound intermediates on a single enzyme complex, though this has been met with less support from feeding studies. rsc.org These hypothetical pathways underscore the complexity of the ring-forming steps, which likely involve several yet-to-be-characterized enzymes. rsc.org

Advanced Methodologies in Biosynthetic Pathway Studies

Elucidating the complex biosynthetic pathways of quinolizidine alkaloids requires sophisticated experimental techniques to trace metabolic routes and characterize enzymatic functions.

Tracer Experiments with Labeled Precursors

Tracer experiments using isotopically labeled precursors are a cornerstone of biosynthetic research, allowing scientists to track the incorporation of atoms from a precursor into the final product. youtube.com In the study of quinolizidine alkaloids, feeding plants with ¹⁴C- and deuterium-labeled cadaverine has been instrumental. rsc.orgfrontiersin.orgrsc.org

These experiments confirmed that three cadaverine units are required to form the C₁₅ tetracyclic sparteine skeleton. rsc.org As mentioned previously, deuterium-labeling studies were pivotal in disproving the role of 17-oxosparteine as a common intermediate. rsc.org By analyzing the position of the labels in the final alkaloid products, researchers can deduce the nature of the intermediates and the mechanisms of the reactions, such as which specific hydrogen atoms are lost during deamination steps. rsc.org This method provides crucial in vivo evidence that is essential for validating or refuting hypotheses generated from in vitro studies. youtube.com

| Tracer Experiment Finding | Precursor Used | Conclusion | Reference(s) |

| Confirmation of pathway origin | Labeled L-lysine | L-lysine is the primary precursor for quinolizidine alkaloids via cadaverine. | nih.gov |

| Stoichiometry of skeleton formation | Labeled cadaverine | Three units of cadaverine are incorporated into the C₁₅ tetracyclic skeleton. | rsc.org |

| Disproval of intermediate | Deuterium-labeled cadaverine | Retention of deuterium at C17 ruled out 17-oxosparteine as a common intermediate for sparteine and lupanine. | rsc.org |

Enzyme Assays and In Vitro Reconstitution Studies

Enzyme assays are fundamental for identifying and characterizing the individual enzymes involved in a biosynthetic pathway. nih.govnih.gov These assays measure the catalytic activity of enzymes in crude plant extracts or with purified proteins. nih.govfrontiersin.org For quinolizidine alkaloids, assays were crucial in identifying the activities of lysine decarboxylase (LDC) and copper amine oxidase (CuAO), the first two enzymes in the pathway. nih.govnih.gov Studies on crude or partially purified protein extracts from Lupinus species helped to establish their roles in converting L-lysine to Δ¹-piperideine. nih.govfrontiersin.org

In vitro reconstitution involves combining purified enzymes and substrates to recreate a portion of a biosynthetic pathway in a test tube. While the full in vitro reconstitution of the tetracyclic quinolizidine skeleton has not yet been achieved due to the uncharacterized nature of many downstream enzymes, this approach remains a key goal. rsc.org Successfully reconstituting the pathway would allow for detailed mechanistic studies of each enzymatic step and provide a platform for producing these complex alkaloids in heterologous systems. nih.gov The characterization of acyltransferases, such as those responsible for esterifying hydroxylated lupanine derivatives, was also achieved through enzyme assays. nih.govmdpi.com

| Enzyme Studied | Methodology | Key Finding | Reference(s) |

| Lysine Decarboxylase (LDC) | Enzyme assays with crude/purified protein extracts | Confirmed its role in the first committed step: the decarboxylation of L-lysine to cadaverine. | nih.govnih.govfrontiersin.org |

| 17-Oxosparteine Synthase | Enzyme assays with chloroplast extracts | Initially proposed as the key enzyme for tetracyclic ring formation, localized in chloroplasts. | nih.gov |

| Copper Amine Oxidase (CuAO) | Enzyme assays | Identified as the enzyme responsible for the oxidative deamination of cadaverine. | nih.govnih.gov |

| Acyltransferases (e.g., HMT/HLT) | Enzyme assays | Characterized their function in the final tailoring steps, creating QA esters. | nih.govmdpi.com |

Molecular and Genetic Characterization of Biosynthetic Enzymes

The elucidation of the biosynthetic pathway of quinolizidine alkaloids (QAs) at the molecular and genetic level has identified several key enzymes that catalyze the critical steps preceding the formation of complex structures like (-)-Lupinidine. Research has focused on isolating and characterizing the genes encoding these enzymes, primarily from QA-producing legumes such as those in the Lupinus genus. This has provided significant insights into the regulation and evolution of QA biosynthesis.

Lysine Decarboxylase (LDC)

The initial and rate-limiting step in quinolizidine alkaloid biosynthesis is the decarboxylation of L-lysine to produce cadaverine. nih.gov This reaction is catalyzed by lysine decarboxylase (LDC; EC 4.1.1.18). The molecular characterization of LDC was a significant breakthrough in understanding the pathway.

A cDNA for a lysine/ornithine decarboxylase (L/ODC) was successfully isolated from Lupinus angustifolius by using differential transcript screening between a high-alkaloid (bitter) cultivar and a low-alkaloid (sweet) cultivar. nih.govnih.gov Subsequently, homologous L/ODC cDNAs were identified in other QA-producing plants, including Sophora flavescens, Echinosophora koreensis, Thermopsis chinensis, and Baptisia australis. nih.govnih.gov

Phylogenetic analysis revealed that these L/ODCs from QA-producing plants form a distinct subclade within the broader family of plant ornithine decarboxylases, suggesting a specific evolutionary adaptation for QA biosynthesis. nih.gov Functional characterization through heterologous expression has confirmed the enzyme's role. For instance, expressing the L. angustifolius L/ODC in transgenic Arabidopsis plants led to the accumulation of cadaverine, a compound not typically found in the control plants. nih.govelsevierpure.com Similarly, transgenic tobacco suspension cells and hairy roots expressing this gene showed enhanced production of cadaverine-derived alkaloids. nih.govelsevierpure.com These studies provide definitive evidence for the enzyme's function in vivo. Site-directed mutagenesis and protein modeling have further illuminated the structural basis for its preferential lysine decarboxylase activity. nih.govnih.gov

Table 1: Molecular and Genetic Characterization of Lysine Decarboxylase (LDC)

| Gene/Enzyme | Source Organism(s) | Method of Characterization | Key Research Findings | Citations |

|---|---|---|---|---|

| Lysine/ornithine decarboxylase (L/ODC) | Lupinus angustifolius, Sophora flavescens, Echinosophora koreensis, Thermopsis chinensis, Baptisia australis | cDNA cloning, differential transcript screening, phylogenetic analysis, heterologous expression in Arabidopsis and tobacco. | Catalyzes the first step of QA biosynthesis (lysine to cadaverine). Forms a distinct phylogenetic subclade. Expression in transgenic plants confirms its function in vivo. | nih.gov, nih.gov, elsevierpure.com |

Copper Amine Oxidase (CuAO)

Following the synthesis of cadaverine, the next step involves its oxidative deamination to 5-aminopentanal, which then undergoes spontaneous cyclization to form a Δ¹-piperideine Schiff base. nih.gov This reaction is catalyzed by a copper amine oxidase (CuAO; EC 1.4.3.22, formerly EC 1.4.3.6). nih.govwikipedia.org

Copper amine oxidases are a widespread family of enzymes that oxidize primary amines. wikipedia.orgebi.ac.uk These enzymes exist as homodimers and require a copper ion and a topaquinone (TPQ) cofactor for their catalytic activity. wikipedia.orgnih.gov In the context of QA biosynthesis, the specific Lupinus CuAO (LaCAO) gene has been identified and its expression profiled. nih.gov Studies have shown that the expression of LaCAO is highest in the leaves and stems of high-alkaloid Lupinus cultivars. nih.gov The enzyme catalyzes the oxidation of primary amines like cadaverine to their corresponding aldehydes, releasing ammonia and hydrogen peroxide in the process. wikipedia.org While the general mechanism of CuAOs is well-understood, detailed characterization of the specific isoforms involved in the QA pathway continues to be an area of research.

Table 2: Molecular and Genetic Characterization of Copper Amine Oxidase (CuAO)

| Gene/Enzyme | Source Organism(s) | Method of Characterization | Key Research Findings | Citations |

|---|---|---|---|---|

| Copper Amine Oxidase (LaCAO) | Lupinus angustifolius | Gene expression analysis. | Catalyzes the oxidative deamination of cadaverine. Expression is elevated in leaves and stems of high-alkaloid cultivars. | nih.gov, nih.gov, wikipedia.org |

Acyltransferases (AT)

Acyltransferases are crucial in the later stages of QA biosynthesis, particularly in the formation of QA esters, which are considered storage forms of these alkaloids. nih.gov Several acyltransferases have been identified and characterized at the molecular level. These enzymes belong to the BAHD superfamily, a group of plant acyl-CoA-dependent acyltransferases. frontiersin.orgresearchgate.net

One of the well-characterized enzymes is (-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT; EC 2.3.1.93) . nih.gov This enzyme catalyzes the transfer of a tigloyl group from tigloyl-CoA to the hydroxyl group of alkaloids like (+)-13α-hydroxylupanine. oup.comnih.gov The full-length cDNA for HMT/HLT was isolated from Lupinus albus. oup.com The gene encodes a protein of 453 amino acids, and its expression in bacterial cells produced a recombinant enzyme that confirmed its catalytic activity with tigloyl-CoA and hydroxylated alkaloids. oup.com RNA blot analysis indicated that the gene is expressed in roots and hypocotyls but not in leaves or cotyledons, suggesting tissue-specific regulation of QA esterification. oup.com

Another acyltransferase-like gene, designated LaAT , was isolated from a high-alkaloid Lupinus angustifolius cultivar. researchgate.netelsevierpure.com This gene showed homology to BAHD acyltransferases involved in polyamine conjugation. researchgate.net Semi-quantitative RT-PCR analysis revealed that LaAT expression was highest in young leaves and was undetectable in the low-alkaloid cultivar, suggesting its involvement in QA biosynthesis, possibly in the formation of QA esters or N-acylated polyamine conjugates. researchgate.netelsevierpure.com However, its precise enzymatic function has not been definitively confirmed. nih.gov

Table 3: Molecular and Genetic Characterization of Acyltransferases (AT)

| Gene/Enzyme | Source Organism(s) | Method of Characterization | Key Research Findings | Citations |

|---|---|---|---|---|

| (-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) | Lupinus albus | cDNA cloning, recombinant protein expression, RNA blot analysis. | Catalyzes the final esterification step of certain QAs. Gene is expressed in roots and hypocotyls, indicating tissue-specific control. | nih.gov, oup.com, nih.gov |

| Lupinus angustifolius acyltransferase (LaAT) | Lupinus angustifolius | Differential gene expression analysis (PCR-select subtraction), semi-quantitative RT-PCR. | Expression is specific to the high-alkaloid cultivar and highest in young leaves. Believed to be involved in QA ester formation or polyamine conjugation. | elsevierpure.com, researchgate.net, nih.gov |

Chemical Synthesis and Structural Modifications of Lupinidine

Key Synthetic Reactions and Methodologies

The construction of the lupinidine skeleton relies on a toolkit of powerful chemical reactions that can form rings and set stereocenters with high precision. The following reactions are central to many of the published synthetic routes for quinolizidine (B1214090) alkaloids.

The imino-aldol reaction, and its variants like the Mannich reaction, are fundamental for the synthesis of nitrogen-containing heterocycles. These reactions involve the addition of an enolate to an imine or iminium ion, forming a new carbon-carbon bond and creating a β-amino carbonyl compound. When applied intramolecularly, this reaction is a powerful tool for constructing piperidine (B6355638) rings, the core of the quinolizidine system.

The synthesis of (-)-epimyrtine features an intramolecular Mannich cyclization as the key ring-forming step. acs.orgnih.gov This reaction proceeds with high diastereoselectivity, meaning it preferentially forms one of several possible diastereomers, thereby controlling the relative stereochemistry of the substituents on the newly formed ring. Similarly, Lewis acid-catalyzed cyclization of benzylimines derived from 2-piperidine-carbaldehyde has been shown to produce α-hydroxy-quinolizidines diastereoselectively. researchgate.net The development of organocatalyzed asymmetric aldol (B89426) reactions further expands the utility of this approach, enabling the synthesis of complex chiral structures. nih.gov

N-acyliminium ions are highly reactive electrophiles that are widely used in alkaloid synthesis to construct heterocyclic rings. arkat-usa.orgarkat-usa.org These intermediates are typically generated in situ from hydroxylactams or similar precursors under acidic conditions. The N-acyliminium ion is then trapped by a tethered nucleophile (the π-nucleophile) in an intramolecular cyclization to form a new ring. arkat-usa.org

This methodology is exceptionally versatile, as a wide range of π-nucleophiles, including simple alkenes and aromatic rings, can participate in the cyclization. arkat-usa.orgarkat-usa.org For example, an intramolecular N-acyliminium ion cyclization strategy was employed in one of the reported syntheses of (−)-epimyrtine. acs.org The stereochemical outcome of these cyclizations can often be controlled, making them valuable in the asymmetric synthesis of natural products. researchgate.net This reaction allows for the rapid assembly of complex bicyclic and polycyclic systems, such as the quinolizidine core, from relatively simple acyclic or monocyclic precursors. arkat-usa.org

The Michael addition, or conjugate addition, is the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net In alkaloid synthesis, the aza-Michael addition, where the nucleophile is an amine, is particularly important for forming nitrogen-containing rings. ntu.edu.sg

A highly effective strategy for constructing the quinolizidine skeleton is the double intramolecular aza-Michael reaction. rsc.orgrsc.org In this approach, an amine nucleophile is tethered to a molecule containing two Michael acceptor units (bis-enone). In a cascade process, the amine first attacks one acceptor to form a piperidine ring, and a second intramolecular addition onto the remaining acceptor closes the second ring, completing the quinolizidine system. rsc.orgrsc.org This method has been used to synthesize quinolizidine alkaloids like lasubine I and myrtine with excellent yield and stereocontrol, demonstrating its power and efficiency. rsc.org The use of chiral auxiliaries, such as a sulfinyl group on the nitrogen atom, allows this reaction to proceed asymmetrically. rsc.orgrsc.org

| Reaction Type | Description | Application in Quinolizidine Synthesis | Reference(s) |

| Diastereoselective Imino-Aldol | Addition of an enolate to an imine to form a β-amino carbonyl compound. | Intramolecular variants (e.g., Mannich reaction) are used to form the piperidine ring with controlled stereochemistry. | acs.orgnih.govresearchgate.net |

| N-Acyl Iminium Cyclization | Intramolecular cyclization of a highly reactive N-acyliminium ion with a tethered π-nucleophile. | Forms the second ring of the quinolizidine system by cyclizing onto an existing piperidine or pyrrolidine (B122466) precursor. | acs.orgarkat-usa.orgarkat-usa.orgresearchgate.net |

| Michael Addition | Conjugate addition of a nucleophile (e.g., an amine in an aza-Michael reaction) to an α,β-unsaturated carbonyl. | Double intramolecular aza-Michael additions provide a highly efficient and stereocontrolled route to the fused bicyclic quinolizidine core. | rsc.orgrsc.orgntu.edu.sg |

Stereocontrolled Approaches to Quinolizidine Core Construction

The quinolizidine alkaloid framework, the fundamental structure of (-)-lupinidine, is biosynthesized in plants like those of the Lupinus genus from L-lysine. wikipedia.org The biosynthetic pathway commences with the decarboxylation of lysine (B10760008) to yield cadaverine (B124047). nih.govmdpi.com This precursor undergoes oxidative deamination and subsequent cyclization to form the quinolizidine ring system. wikipedia.orgnih.gov Studies using isotopically labeled cadaverine have been instrumental in elucidating the stereochemistry of this natural synthesis. For instance, feeding experiments with (R)- and (S)-[2-²H]cadaverines in Lupinus luteus plants demonstrated that the formation of the quinolizidine ring in lupinine (B175516) involves the specific removal of the pro-S hydrogen. rsc.org

| Method | Precursor(s) | Key Transformation | Outcome | Reference(s) |

| Biosynthesis | L-Lysine | Enzymatic decarboxylation and cyclization | (-)-Lupinine | wikipedia.orgnih.gov |

| Enantioselective Synthesis | N/A | Double Mitsunobu Reaction | (-)-Lupinine | wikipedia.org |

| Stereoselective Synthesis | Cytisine, 2-chloro-5-nitrobenzaldehyde | T-reactions, cyclization, hydrolysis | Alkaloid-like quinolizidine systems | nih.gov |

Preparation of Novel (-)-Lupinidine Derivatives

The foundational structure of (-)-lupinidine, also known as (-)-lupinine, provides a versatile platform for chemical modification to generate novel derivatives.

Functionalization at Hydroxymethylene Group

The primary hydroxyl group of the hydroxymethylene side chain at the C-1 position of the quinolizidine skeleton is a prime site for functionalization. nih.gov A common strategy involves converting the alcohol to a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. researchgate.net This activated intermediate can then undergo nucleophilic substitution with various moieties. For example, reaction with sodium azide (B81097) yields an azido (B1232118) derivative, which serves as a key precursor for other modifications. nih.govresearchgate.net This azido derivative can then be used in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce 1,2,3-triazole substituents, thereby creating a diverse library of compounds with modified side chains. nih.gov

Synthesis of Isothiocyanate and Azidolupinine Derivatives

Building upon the functionalization of the hydroxymethylene group, specific derivatives such as isothiocyanates and azides have been synthesized. researchgate.net

Azidolupinine: The synthesis of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine (azidolupinine) is achieved through a two-step process. First, (-)-lupinine is converted to its corresponding chloride by treatment with a chlorinating agent. researchgate.net Subsequent nucleophilic substitution of the chloride with sodium azide in a solvent like dimethylformamide (DMF) affords the desired azidolupinine. nih.govresearchgate.net In one procedure, this reaction was carried out at 70°C for 5 hours. nih.gov

Lupinine Isothiocyanate: The isothiocyanate derivative is prepared from aminolupinine. researchgate.net Aminolupinine itself is synthesized from lupinine phthalimide. The amine group of aminolupinine can then be converted to the isothiocyanate functionality. researchgate.net

| Derivative | Starting Material | Key Reagents | Reaction Type | Reference(s) |

| Azidolupinine | (-)-Lupinine | 1. Chlorinating Agent 2. Sodium Azide | Nucleophilic Substitution | nih.govresearchgate.net |

| Lupinine Isothiocyanate | Aminolupinine | N/A | Conversion of amine | researchgate.net |

Formation of Thiourea (B124793) Derivatives

Thiourea derivatives of lupinine have been prepared using two primary pathways. researchgate.net The first method involves the reaction of aminolupinine with various isothiocyanates. The second, and converse, approach is the reaction of lupinine isothiocyanate with different primary or secondary amines. researchgate.net These reactions provide a straightforward route to a range of lupininyl thiourea compounds. researchgate.net

Development of Flavonoid-Containing Lupinidine Hybrids

Hybrid molecules incorporating both the lupinidine scaffold and a flavonoid structure have been synthesized. researchgate.net One common method is the aminomethylation of hydroxy-substituted flavonoids, such as 7-hydroxyisoflavones or 7-hydroxy-3-arylcoumarins, using lupinylamine and formalin in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This reaction, typically performed under reflux conditions, links the lupinine moiety to the flavonoid core. researchgate.net Another approach involves the isomerization and oxidative cyclization of 2-hydroxy-4-lupinylchalcones to produce 7-lupinylflavanones and 7-lupinylflavones. researchgate.net The structures of these complex hybrids are confirmed using spectroscopic methods like NMR. researchgate.net

Phosphorylated Lupinidine Derivatives

The synthesis of phosphorylated derivatives of (-)-lupinidine is an area of potential chemical exploration. While general methods for phosphorylating molecules containing hydroxyl or amine groups are well-established in organic chemistry, specific examples detailing the direct phosphorylation of the (-)-lupinidine scaffold were not prominent in the surveyed literature. Such derivatives would represent a novel class of modified quinolizidine alkaloids.

Introduction of 1,2,3-Triazole Substituents via Click Chemistry

The introduction of 1,2,3-triazole moieties into the structure of quinolizidine alkaloids represents a significant synthetic advancement, driven by the principles of "click chemistry." This approach allows for the efficient and highly selective formation of a stable triazole ring, which can act as a versatile linker and introduce new physicochemical properties to the parent molecule. Research in this area has successfully demonstrated the modification of the hydroxymethylene group at the C-1 position of the quinolizidine skeleton, a key feature of lupinine, a closely related quinolizidine alkaloid.

The synthetic pathway commences with the activation of the primary hydroxyl group of lupinine. chemjournal.kz This is typically achieved by reacting lupinine with methanesulfonyl chloride in the presence of a base, such as triethylamine, to furnish the corresponding lupinine methanesulfonate. chemjournal.kz This mesylate is a good leaving group, facilitating the subsequent nucleophilic substitution with sodium azide in a solvent like dimethylformamide (DMFA). chemjournal.kz This step yields the crucial intermediate, lupinylazide, which possesses the azide functionality necessary for the click reaction. chemjournal.kz

The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition of the lupinylazide with various terminal alkynes. chemjournal.kz This reaction, often catalyzed by a copper(I) species generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, proceeds smoothly in DMFA. chemjournal.kz This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole ring. A range of alkynes can be employed in this reaction, including those bearing additional functional groups, which allows for the generation of a library of novel quinolizidine-triazole conjugates. For instance, the reaction of lupinylazide with 2-ethinylpyridine, propargyl alcohol, 2-methylbut-3-yn-2-ol, or hex-5-yn-1-ol has been shown to produce the corresponding 4-substituted (1S,9aR)-1-(1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizines in good yields. chemjournal.kz

The structural integrity and identity of these newly synthesized compounds are confirmed through comprehensive spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as two-dimensional techniques like COSY (1H-1H) and HMQC (1H-13C). chemjournal.kz Mass spectrometry data for these compounds often show a characteristic fragment ion corresponding to the C10H17N+ moiety (m/z 150-151), which results from the cleavage at the C-10 position of the quinolizidine backbone. chemjournal.kz

| Starting Material | Reagents | Intermediate | Alkyne Substrate | Product | Yield |

| Lupinine | 1. MsCl, Et3N2. NaN3, DMFA | Lupinilazide | 2-Ethinylpyridine | (1S,9aR)-1-((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine | Good |

| Lupinine | 1. MsCl, Et3N2. NaN3, DMFA | Lupinilazide | Propargyl alcohol | (1S,9aR)-1-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine | Good |

| Lupinine | 1. MsCl, Et3N2. NaN3, DMFA | Lupinilazide | 2-Methylbut-3-yn-2-ol | (1S,9aR)-1-((4-(1-hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine | Good |

| Lupinine | 1. MsCl, Et3N2. NaN3, DMFA | Lupinilazide | Hex-5-yn-1-ol | (1S,9aR)-1-((4-(4-hydroxybutyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine | Good |

Synthesis of Vinyl Ether Derivatives for Further Functionalization

The synthesis of vinyl ether derivatives of quinolizidine alkaloids, such as those derived from lupinine, opens up a plethora of possibilities for subsequent chemical transformations. The vinyl ether moiety is a versatile functional group that can participate in a variety of reactions, including radical additions, cycloadditions, and polymerizations, thereby serving as a valuable handle for introducing diverse structural motifs.

A key precursor for these transformations is the vinyl ether of lupinine. This starting material can be engaged in radical addition reactions with various PH-compounds, such as secondary phosphines and phosphine (B1218219) sulfides. arkat-usa.org For example, the reaction of the vinyl ether of enantiomerically pure lupinine with secondary phosphines or phosphine sulfide (B99878) under radical initiation conditions, typically using azobisisobutyronitrile (AIBN) at elevated temperatures (65-70 °C), leads to the formation of anti-Markovnikov adducts. arkat-usa.org This process yields dialkyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphines and their corresponding phosphine sulfides in high yields, ranging from 89% to 96%. arkat-usa.org

The regioselectivity of this radical addition is noteworthy, as it exclusively produces the adduct where the phosphorus atom is attached to the terminal carbon of the vinyl group. arkat-usa.org The resulting tertiary phosphine derivatives are themselves amenable to further functionalization. For instance, the phosphine moiety can be readily oxidized to the corresponding phosphine oxides by exposure to air. arkat-usa.org Furthermore, treatment with elemental sulfur or selenium provides access to the respective phosphine sulfides and selenides. arkat-usa.org These transformations allow for the generation of a new family of functionalized quinolizidine alkaloids containing various phosphine chalcogenide fragments. arkat-usa.org

The synthesis of these novel derivatives is monitored and the products are characterized using 31P NMR spectroscopy, which is particularly informative for phosphorus-containing compounds, in addition to standard 1H and 13C NMR techniques. arkat-usa.org

| Starting Material | Reagent | Initiator | Product | Yield |

| Vinyl ether of lupinine | Dibutylphosphine | AIBN | Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine | High |

| Vinyl ether of lupinine | Dicyclohexylphosphine | AIBN | Dicyclohexyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine | High |

| Vinyl ether of lupinine | Dicyclohexylphosphine sulfide | AIBN | Dicyclohexyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine sulfide | High |

| Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine | Air | - | Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine oxide | - |

| Dicyclohexyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine | Air | - | Dicyclohexyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine oxide | - |

Analytical and Spectroscopic Characterization of Lupinidine and Its Derivatives

Crystallographic Studies for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and the preferred solid-state conformation of chiral molecules like (-)-Lupinidine and its derivatives. This powerful analytical technique provides a three-dimensional map of the atomic arrangement within a crystal lattice, offering precise data on bond lengths, bond angles, and torsional angles. Such detailed structural information is crucial for understanding the molecule's shape and how it interacts with its environment.

The determination of the absolute configuration through X-ray diffraction relies on the phenomenon of anomalous dispersion. When using X-rays of a suitable wavelength, typically near the absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of reflections from crystallographic planes (hkl) are no longer equal to the intensities of their inverse reflections (-h-k-l). By carefully measuring these intensity differences, known as Bijvoet pairs, the true, absolute arrangement of atoms in the chiral molecule can be established.

In the structure of (-)-sparteine (B7772259) monoperchlorate, the sparteine (B1682161) cation adopts a conformation where all four rings are in the chair form. The two quinolizidine (B1214090) ring systems are transfused. This all-chair conformation is a stable arrangement for the tetracyclic system. The perchlorate anion is linked to the cation through a hydrogen bond involving the protonated nitrogen atom.

The detailed crystallographic data obtained from the single-crystal X-ray diffraction analysis of (-)-sparteine monoperchlorate are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for (-)-sparteine monoperchlorate.

| Parameter | Value |

| Empirical formula | C₁₅H₂₇ClN₂O₄ |

| Formula weight | 334.84 |

| Temperature | 295(1) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.583(1) Å |

| b = 12.012(2) Å | |

| c = 15.939(2) Å | |

| Volume | 1642.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.354 Mg/m³ |

| Absorption coefficient | 2.296 mm⁻¹ |

| F(000) | 720 |

Table 2: Selected Bond Lengths for (-)-sparteine monoperchlorate.

| Bond | Length (Å) |

| Cl(1)-O(1) | 1.436(3) |

| Cl(1)-O(2) | 1.438(3) |

| Cl(1)-O(3) | 1.432(3) |

| Cl(1)-O(4) | 1.431(3) |

| N(1)-C(2) | 1.512(5) |

| N(1)-C(6) | 1.503(5) |

| N(1)-C(10) | 1.518(5) |

| N(16)-C(11) | 1.513(5) |

| N(16)-C(15) | 1.509(5) |

| N(16)-C(17) | 1.515(5) |

These tables provide a snapshot of the precise geometric parameters derived from the crystallographic study. The unit cell dimensions define the size and shape of the basic repeating unit of the crystal, while the space group describes the symmetry elements present. The bond lengths are given in Ångstroms (Å) and are crucial for confirming the covalent structure of the molecule. This level of detail is indispensable for building accurate molecular models and for understanding the subtle structural features that govern the chemical and biological properties of (-)-Lupinidine and its derivatives.

Biological Activities and Molecular Mechanisms of Lupinidine and Quinolizidine Alkaloids

Modulation of Ion Channels and Membrane Permeability

Quinolizidine (B1214090) alkaloids can influence cellular function by interacting with ion channels embedded in cell membranes, thereby altering membrane permeability and electrical signaling. mdpi.comnih.gov

The quinolizidine alkaloid sparteine (B1682161), which is structurally related to (-)-lupinidine, is recognized as a class 1a antiarrhythmic agent due to its function as a sodium channel blocker. romj.orgnih.goveurofins.debiorxiv.org This classification places it in the same category as drugs that modulate cardiac action potentials by interfering with the influx of sodium ions. The interaction is significant enough that sparteine has been used in studies of voltage-gated sodium channels (VGSCs). nih.gov

Research into sparteine derivatives has shown that modifications to the core structure can produce irreversible blockers of VGSCs. nih.gov This suggests that the quinolizidine skeleton is a viable pharmacophore for developing potent sodium channel modulators. nih.gov The binding of such drugs to sodium channels is complex, often involving specific sites within the channel's pore that can be accessed through hydrophilic or hydrophobic pathways. mdpi.comnih.gov

Enzymatic Interactions and Inhibitory Activities

Quinolizidine alkaloids have been shown to interact with and inhibit the activity of several key enzymes, demonstrating their potential to interfere with metabolic and signaling pathways.

Lupinine (B175516), another quinolizidine alkaloid closely related to (-)-lupinidine, has been identified as a reversible inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.

The inhibitory action of lupinine is attributed to its structural similarity to acetylcholine. At physiological pH, the nitrogen atom in the quinolizidine ring of lupinine is protonated, giving it a positive charge similar to the quaternary ammonium (B1175870) group of acetylcholine. This allows it to interact with the anionic site within the active center gorge of the AChE enzyme, physically blocking the access of acetylcholine and preventing its hydrolysis. Studies on various lupinine derivatives have explored their potential as AChE inhibitors, with some compounds showing significant activity. Kinetic analyses have demonstrated that these derivatives can act as mixed-type inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Lupinine Derivatives

| Compound | Description | IC₅₀ (µM) | Source |

|---|---|---|---|

| Lupinine | Parent compound | >500 (for nicotinic receptors), 190 (for muscarinic receptors) | |

| Compound 15 (triazole derivative) | 1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine) | Potent, specific value not stated |

IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

The quinolizidine alkaloid sparteine is a well-known substrate for the cytochrome P450 enzyme CYP2D6 (also known as P450IID1). This enzyme is a crucial component of drug metabolism in the liver and is also found in the brain. It is responsible for the breakdown of approximately 25% of clinically used drugs. The metabolism of sparteine by CYP2D6 can be potently inhibited by other drugs that are known inhibitors of this enzyme, such as quinidine.

This interaction is significant because CYP2D6 is a polymorphic enzyme, meaning its activity varies considerably among individuals due to genetic differences. This can lead to different rates of metabolism for drugs that are CYP2D6 substrates, like sparteine. The inhibition of CYP2D6 by other compounds can also lead to drug-drug interactions, affecting the clearance and potential toxicity of sparteine or other co-administered drugs metabolized by this pathway. The interaction of sparteine with CYP2D6 underscores the importance of this enzyme in the metabolism of quinolizidine alkaloids.

Effects on Cellular and Blood Rheological Parameters

There is currently a lack of available scientific literature and research data concerning the specific effects of (-)-Lupinidine (sulfate pentahydrate) or related quinolizidine alkaloids on cellular and blood rheological parameters. Blood rheology involves the study of the flow properties of blood and its components, including blood viscosity, and the deformability and aggregation of red blood cells. While the general pharmacology of some quinolizidine alkaloids has been investigated, their influence on these specific biophysical properties of blood has not been reported.

Influence on Red Blood Cell Deformability

Red blood cell (RBC) deformability is a critical biophysical property that allows erythrocytes to pass through narrow capillaries, some with diameters smaller than the cell itself, ensuring efficient oxygen delivery to tissues. nih.govnih.gov This ability to change shape is essential for microcirculation and is influenced by factors such as the structural integrity of the cytoskeleton, intracellular ion and water balance, and the membrane's surface-area-to-volume ratio. nih.gov A reduction in RBC deformability can lead to increased blood viscosity and impaired blood flow, potentially causing capillary blockage and reduced tissue perfusion. mdpi.comaginganddisease.org This impairment is a known factor in the pathophysiology of various circulatory disorders and is associated with the natural aging of RBCs, leading to their eventual clearance from circulation by the spleen. nih.govaginganddisease.org

Currently, there is a lack of specific research in the available scientific literature detailing the direct influence of (-)-Lupinidine (sulfate pentahydrate) or the broader class of quinolizidine alkaloids on the deformability of red blood cells.

Modulation of Blood Aggregation Properties

Platelet aggregation is a key process in hemostasis, but its abnormal regulation can lead to thrombotic or hemorrhagic disorders. researchgate.net Natural compounds, including various classes of alkaloids, have been investigated for their ability to modulate platelet aggregation through different signaling pathways. researchgate.netmdpi.com For instance, certain isoquinoline (B145761) alkaloids have been shown to inhibit platelet aggregation induced by agents like arachidonic acid and collagen. nih.govnih.gov These effects are often studied to understand potential therapeutic benefits in cardiovascular diseases or adverse bleeding risks. nih.gov

However, specific studies focusing on the effects of (-)-Lupinidine or other quinolizidine alkaloids on blood aggregation properties, including platelet aggregation, are not prominent in the current body of scientific literature. While alkaloids as a general class of compounds are known to interact with hemostatic processes, direct evidence for this activity within the quinolizidine subgroup is not well-documented.

Antimicrobial and Cytotoxic Research Investigations

Quinolizidine alkaloids (QAs) are recognized for their role in the chemical defense systems of plants, exhibiting notable antimicrobial and cytotoxic properties. nih.govresearchgate.net These compounds are considered part of the plant's defense against herbivores and microbial pathogens. acs.orgresearchgate.net

Research has demonstrated that various QAs possess antibacterial and antifungal activity. nih.govmdpi.com In one study, the quinolizidine alkaloid sparteine was shown to inhibit the growth of several bacterial species, with half-maximal inhibitory concentrations (ED50) ranging from 0.5 to 10 mM. researchgate.net Extracts from various Lupinus species, which are rich in QAs, have also shown significant antimicrobial effects against pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. mdpi.commdpi.com An extract from Lupinus angustifolius, containing primarily 13α-Hydroxylupanine and lupanine (B156748), was active against Bacillus subtilis, S. aureus, and P. aeruginosa, and showed moderate activity against Candida species. researchgate.net

The cytotoxic potential of QAs has also been a significant area of research. nih.govnih.gov Matrine-type alkaloids, a class of tetracyclic QAs, have demonstrated cytotoxic activity against a range of human cancer cell lines, including SMMC-7721 (hepatoma), A549 (lung), HepG2 (hepatoma), HL-60 (leukemia), MCF-7 (breast), and SW480 (colon). nih.gov

| Alkaloid/Extract | Test Organism | Observed Effect | Source |

|---|---|---|---|

| Sparteine | Bacillus megaterium | ED50 at 3 mM | researchgate.net |

| Sparteine | Mycobacterium phlei | ED50 at 2.5 mM | researchgate.net |

| Sparteine | Alternaria porri (fungus) | 40% growth reduction at 15 mM | researchgate.net |

| L. angustifolius Extract | Staphylococcus aureus | Significant Activity | researchgate.net |

| L. angustifolius Extract | Candida albicans | Moderate Activity (MIC 250 µg/ml) | researchgate.net |

| Lupinus spp. Extracts | Klebsiella pneumoniae | Significant Activity (MIC < 100 µg/mL) | mdpi.com |

Ligand Interactions with Receptor Systems (e.g., Sigma Receptors)

Sigma receptors, including the σ1 and σ2 subtypes, are proteins that have been implicated in a variety of central nervous system disorders and cancer. researchgate.netnih.gov They are a target for a chemically diverse range of ligands. wikipedia.org Research into the interaction between quinolizidine-based structures and sigma receptors has identified potential for high-affinity binding.

A study focused on the synthesis and evaluation of a series of 1α/1β-[(4-R-phenyl)ethyl]quinolizidines as ligands for the sigma-1 (σ1) receptor. researchgate.net The findings indicated that some of these newly synthesized quinolizidine derivatives displayed good affinity for the σ1 receptor, with inhibitory constant (Ki) values in the nanomolar range. researchgate.net Furthermore, these compounds demonstrated a notable degree of selectivity for the σ1 receptor over the σ2, 5-HT2A (serotonin), and D2 (dopamine) receptor subtypes. researchgate.net This research highlights the potential of the quinolizidine scaffold in the design of novel and selective sigma receptor ligands, which could be valuable for developing new therapeutic agents. researchgate.net

Histone Inhibition Research (for octahydroquinolizidine chemotypes)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov The inhibition of HDACs is an emerging strategy in cancer therapy, as it can lead to cell cycle arrest and apoptosis in malignant cells. nih.govyoutube.com

The octahydroquinolizidine core structure, which defines quinolizidine alkaloids, has been explored as a scaffold for the development of novel HDAC inhibitors. A 2024 study reported the design and synthesis of a new series of sophoridine (B192422) hydroxamic acid derivatives. nih.gov Sophoridine is a quinolizidine alkaloid, and by incorporating a pharmacophore known to inhibit HDACs, researchers created novel compounds with significant biological activity. nih.gov One of the synthesized derivatives showed potent cytotoxicity against triple-negative breast cancer cells (CAL-51) with a half-maximal inhibitory concentration (IC50) of 1.17 μM. nih.gov This compound also demonstrated strong inhibitory effects on HDAC1, HDAC3, and HDAC6 at low nanomolar concentrations and was found to induce apoptosis and cell cycle arrest. nih.gov This research provides a novel lead compound for developing therapeutics against specific types of breast cancer and validates the quinolizidine chemotype as a viable framework for designing new HDAC inhibitors. nih.gov

Advanced Research Perspectives and Methodological Innovations

Genomic and Transcriptomic Approaches to Quinolizidine (B1214090) Alkaloid Biosynthesis

The intricate biosynthetic pathway of quinolizidine alkaloids (QAs), including (-)-Lupinidine, is being progressively unraveled through the application of advanced genomic and transcriptomic techniques. nih.govresearchgate.net These approaches are fundamental to identifying the genes and regulatory networks that govern the production of these complex secondary metabolites in plants, particularly within the Lupinus (lupin) genus. dntb.gov.uafrontiersin.org

Research has demonstrated that QAs are derived from the amino acid L-lysine. nih.govfrontiersin.org The initial committed step in the pathway is the decarboxylation of L-lysine to form cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govfrontiersin.org Subsequent steps involve the oxidative deamination of cadaverine, cyclization, and a series of tailoring reactions such as oxygenations, dehydrogenations, and esterifications that lead to the vast structural diversity of QAs. nih.gov

A significant breakthrough in this field has come from comparative transcriptomics, which analyzes the differences in gene expression between high-alkaloid ("bitter") and low-alkaloid ("sweet") varieties of lupin, such as the narrow-leafed lupin (Lupinus angustifolius). nih.govresearchgate.net By comparing the transcriptomes of these variants, researchers have identified numerous candidate genes potentially involved in QA biosynthesis. nih.gov One key finding was the identification of an APETALA2/ethylene response transcription factor, RAP2-7, which was found to co-segregate with the iucundus locus, a major genetic determinant of low-alkaloid content in lupin seeds. nih.gov This suggests that RAP2-7 may act as a crucial regulator of the QA biosynthetic pathway. nih.gov Additionally, a gene for 4-hydroxy-tetrahydrodipicolinate synthase (DHDPS), an enzyme in the L-lysine biosynthesis pathway, was also found to be closely linked to the iucundus locus. nih.govdntb.gov.ua

These genomic and transcriptomic studies provide a landscape of differentially expressed genes, highlighting not only structural enzymes but also potential transport proteins and transcription factors that orchestrate the synthesis and accumulation of these alkaloids. nih.govnih.gov The integration of "omics" data facilitates the functional characterization of genes and helps to pinpoint rate-limiting steps in the biosynthetic process, paving the way for targeted genetic manipulation. frontiersin.org

Table 1: Key Genes and Loci in Quinolizidine Alkaloid Biosynthesis

| Gene/Locus | Proposed Function/Role | Organism Studied | Reference |

|---|---|---|---|

| iucundus | Major locus conferring reduced QA content in seeds | Lupinus angustifolius | nih.govdntb.gov.ua |

| RAP2-7 | Transcription factor; potential regulator of QA biosynthesis, co-segregates with iucundus | Lupinus angustifolius | nih.gov |

| LDC | Lysine decarboxylase; catalyzes the first committed step (L-lysine to cadaverine) | Lupinus spp. | nih.govfrontiersin.org |

| DHDPS | 4-hydroxy-tetrahydrodipicolinate synthase; involved in L-lysine biosynthesis, linked to iucundus | Lupinus angustifolius | nih.gov |

| HMT/HLT | Acyltransferase; involved in tailoring reactions (esterification) of QA skeletons | Lupinus spp. | nih.govfrontiersin.org |

Strategies for Modulating Alkaloid Profiles in Plants through Genetic Engineering

Building on the knowledge gained from genomic studies, researchers are actively developing genetic engineering strategies to modulate the alkaloid profiles in plants. frontiersin.org A primary goal for crop species like lupin is to create varieties with high QA levels in vegetative tissues (leaves and stems) to maintain natural resistance against pests and pathogens, while simultaneously having low or negligible QA levels in the seeds to meet food and feed safety standards. nih.gov

Several metabolic engineering approaches are being explored:

Silencing of Competing Pathways or Undesirable Products: Gene silencing technologies, such as RNA interference (RNAi) or CRISPR/Cas9, can be used to downregulate or knock out genes responsible for the synthesis of specific toxic alkaloids or to block competing metabolic pathways, thereby redirecting metabolic flow towards the production of desired compounds.

Targeting Transcription Factors: As transcription factors like RAP2-7 are discovered to be master regulators of the QA pathway, they become prime targets for genetic manipulation. nih.gov Modifying the expression of these regulatory genes could provide a powerful tool to control the entire pathway, either enhancing or suppressing alkaloid production in a tissue-specific manner. nih.gov

Precision Breeding with Genome Editing: The advent of genome editing tools, particularly CRISPR/Cas9, offers unprecedented precision for modifying plant genomes. frontiersin.orgresearchgate.net This technology can be used to introduce or correct mutations in genes within the QA biosynthetic pathway, such as those controlled by the pauper locus in white lupin (Lupinus albus), to precisely control alkaloid content and develop improved crop varieties. frontiersin.orgresearchgate.net

These strategies, which have been successfully applied to other alkaloid pathways, are now being adapted for quinolizidine alkaloids. frontiersin.org The ultimate aim is to uncouple the desirable agronomic traits conferred by alkaloids from their antinutritional effects in the harvested grain, thus enhancing the agricultural value of crops like lupin. frontiersin.orgnih.gov

Chemoinformatic and Computational Approaches to Structure-Activity Relationship

The biological activity of quinolizidine alkaloids is intrinsically linked to their three-dimensional structure. Chemoinformatic and computational methods are increasingly being used to explore and predict the structure-activity relationships (SAR) of these compounds, including (-)-Lupinidine and its derivatives. nih.govnih.gov These in silico approaches accelerate the discovery process by identifying promising molecular scaffolds and predicting the biological targets of novel compounds before their synthesis and testing. nih.gov

Chemoinformatic analyses of alkaloid databases, such as those from the Peganum or Sophora genera, help group compounds by structural similarity and predict their molecular targets. nih.gov Such studies have revealed that even minor structural modifications, like the addition of a hydroxyl group or the saturation of a double bond, can significantly alter the bioactivity of the alkaloid. researchgate.net For example, the presence of a quaternary nitrogen atom and specific substitutions on the quinolizidine rings have been shown to be important for the antiviral and antimicrobial activity of some isoquinoline (B145761) alkaloids, providing clues for the design of QA analogs. researchgate.net

By applying these computational models to the (-)-Lupinidine scaffold, researchers can:

Predict its potential biological targets.

Design virtual libraries of novel analogs with potentially enhanced or more specific activities.

Prioritize the most promising candidates for chemical synthesis and biological screening, thereby saving time and resources.

This computational-driven approach is essential for navigating the vast chemical space of possible QA derivatives and for rationally designing new molecules with tailored pharmacological profiles. nih.gov

Development of Novel Analytical Methods for (-)-Lupinidine Quantification

Accurate and sensitive quantification of (-)-Lupinidine and other quinolizidine alkaloids is crucial for food safety assessment, pharmaceutical research, and metabolic studies in plants. mdpi.com While traditional methods like gas chromatography-mass spectrometry (GC-MS) have been used, they often require complex sample derivatization and can have long analysis times. acs.org Consequently, there has been a significant focus on developing more advanced and efficient analytical techniques.

Modern analytical chemistry offers several powerful methods for QA quantification:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for analyzing QAs in complex matrices like lupin seeds and processed foods. acs.orgnih.govnih.gov LC-MS/MS offers high sensitivity, specificity, and throughput, allowing for the simultaneous quantification of multiple alkaloids in a single run with minimal sample preparation. acs.orgeurofins.de Recently developed methods have been validated to detect a wide range of QAs with low limits of quantification (LOQ), often in the range of 1-10 mg/kg. acs.orgeurofins.de

Ultra-Performance Liquid Chromatography (UPLC-MS/MS): UPLC is a high-resolution version of HPLC that uses smaller particle-size columns, resulting in faster analysis times and better separation efficiency. A UPLC-MS/MS method has been developed for the rapid and simultaneous quantification of five major QAs, including lupanine (B156748) and lupinine (B175516), in Lupinus angustifolius and its food products. acs.org

Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful alternative to chromatographic methods. mdpi.com A key advantage of qNMR is that it does not always require identical reference standards for every compound being quantified, which is beneficial given that many QA standards are not commercially available. It provides a direct and accurate measurement of the concentration of multiple alkaloids simultaneously. mdpi.com

The development of these novel methods includes rigorous validation according to international guidelines, ensuring parameters such as linearity, accuracy, precision, and limits of detection and quantification are thoroughly established. acs.orgnih.gov This ensures the reliability of data used for regulatory monitoring, crop breeding programs, and scientific research.

Table 2: Comparison of Modern Analytical Methods for Quinolizidine Alkaloid Quantification

| Method | Principle | Advantages | Common Analytes | Reference |

|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | High sensitivity and specificity, suitable for complex matrices | Broad profile of QAs | nih.govnih.goveurofins.de |

| UPLC-MS/MS | High-resolution LC separation with MS/MS detection | Faster analysis time, improved resolution | Lupanine, 13-hydroxylupanine, angustifoline, sparteine (B1682161), lupinine | acs.org |

| qNMR | Quantification based on nuclear magnetic resonance signals | No need for identical standards for all analytes, absolute quantification | Simultaneous quantification of major lupin alkaloids | mdpi.com |

Future Directions in the Synthesis of (-)-Lupinidine Analogs with Tailored Biological Interactions

The synthesis of analogs of naturally occurring compounds like (-)-Lupinidine is a cornerstone of medicinal chemistry, aimed at creating novel molecules with improved potency, selectivity, and pharmacokinetic properties. The diverse biological activities reported for the quinolizidine alkaloid family—ranging from anticancer and antiviral to anti-inflammatory and anti-arrhythmic—make the QA scaffold an attractive starting point for drug discovery. nih.govnih.gov

Future research in this area is likely to focus on several key strategies:

Structure-Based Drug Design: As the three-dimensional structures of the biological targets of QAs (e.g., specific receptors or enzymes) are elucidated, structure-based design will become a powerful tool. Using computational docking simulations, chemists can design (-)-Lupinidine analogs that fit more precisely into the target's binding site, enhancing affinity and selectivity.

Diversity-Oriented Synthesis: This approach involves creating large libraries of structurally diverse QA analogs by systematically modifying the core (-)-Lupinidine skeleton. Synthetic chemists can introduce a variety of functional groups at different positions on the quinolizidine rings to explore a wide chemical space and identify novel SARs. researchgate.net

Biocatalysis and Semisynthesis: Leveraging enzymes from the QA biosynthetic pathway or other biological systems could enable the creation of complex, chiral analogs that are difficult to produce through traditional chemical synthesis. By using (-)-Lupinidine itself or a biosynthetic precursor as a starting material, specific enzymes can be used to add or modify functional groups in a highly specific manner.